3-Bromo-4-methylsulfonylthiophene
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Overview
Description
3-Bromo-4-methylsulfonylthiophene is a chemical compound with the molecular formula C5H5BrO2S2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a bromine atom and a methylsulfonyl group attached to it . The molecular weight of this compound is 241.12 g/mol.Scientific Research Applications
Chemical Synthesis and Derivatives
3-Bromo-4-methylsulfonylthiophene and its derivatives have been studied extensively in chemical synthesis. For instance, a study explored the bromocyclization of ortho-substituted arylmethyl sulfide, leading to the creation of polyhalogenated platforms such as 3-bromo-2-(2-(di)chlorovinyl)benzothiophene. Further functionalizations of this compound provided rapid access to a library of stereo-defined 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017). Additionally, reactions of β-Bromo-β-(methylsulfonyl)styrene with dimethyl malonate and methyl cyanoacetate were studied, leading to the formation of sulfonyl-substituted cyclopropanes and 2,3-dihydrofuran (Vasin, Bolusheva, Razin, & Somov, 2014).
Optical Properties and Material Science
In material science, derivatives of this compound have been investigated for their potential applications. A study on postfunctionalization of poly(3-hexylthiophene) (P3HT) highlighted how various functional groups, including bromo groups, can impact the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s (Li, Vamvounis, & Holdcroft, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Bromo-4-methylsulfonylthiophene is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents) to form new carbon-carbon bonds . This process involves two key steps: oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where the organoboron groups are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of complex organic molecules, potentially affecting various metabolic pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the formation of new carbon-carbon bonds during Suzuki–Miyaura cross-coupling reactions . This could result in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents could potentially influence the compound’s action.
Properties
IUPAC Name |
3-bromo-4-methylsulfonylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-9-2-4(5)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUJGVTUTWLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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